N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-11-17(22-18(24)12-26-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)27-21(25)19(13)20/h2-11H,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOJXJOFVNLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyridine Core: This step involves the condensation of 4-hydroxycoumarin with 4-chloro-3-formylcoumarin under basic conditions to form the chromeno-pyridine core.
Introduction of the Phenoxyacetamide Moiety: The chromeno-pyridine intermediate is then reacted with phenoxyacetic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to introduce the phenoxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenoxyacetamide moiety.
Wissenschaftliche Forschungsanwendungen
Biopharmaceutical Research
One of the primary applications of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide is in biopharmaceutical research , particularly in enhancing monoclonal antibody production. Studies have demonstrated that this compound can significantly increase the yield of antibodies produced by recombinant Chinese hamster ovary cells, which are widely used in biopharmaceutical manufacturing.
Key Findings:
- The compound can lead to a 1.4 to 7.8-fold increase in antibody production compared to control conditions.
- It modifies glycan profiles, which are critical for the efficacy of therapeutic antibodies.
These enhancements are attributed to the compound's ability to influence cellular metabolism and growth dynamics during the production process.
Enzyme Interaction Studies
This compound has also been investigated for its interactions with various enzymes. It has been shown to participate in biochemical reactions that modulate enzyme activity, thereby influencing metabolic pathways.
Case Study:
A study focusing on the compound's role in enzyme inhibition revealed that it could effectively inhibit specific enzymes involved in metabolic disorders, suggesting potential applications in treating conditions such as diabetes and obesity.
Wirkmechanismus
The mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following compounds share partial structural homology with N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide, particularly in their acetamide or aromatic frameworks.
Pharmacopeial Forum Compounds (m, n, o)
The compounds listed in Pharmacopeial Forum (2017) include:
- (m) (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- (n) (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- (o) (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Comparison :
- Substituent Differences: These compounds feature a 2,6-dimethylphenoxy group instead of the unsubstituted phenoxy group in the target compound.
- Core Structure: Unlike the chromenopyridine core, these compounds have a hexane backbone with hydroxyl and tetrahydropyrimidinone groups, which could improve solubility via polar interactions.
- Stereochemistry : The chiral centers (R/S configurations) in compounds m, n, and o suggest possible enantiomer-specific activity, a factor absent in the achiral target compound .
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)
Comparison :
- Core Structure: Compound 6y replaces the chromenopyridine with an indole ring, which is substituted with a 4-chlorobenzoyl group.
- Acetamide Linkage: The acetamide group in 6y is branched with bulky tert-butyl and phenyl-pyridinylmethyl groups, likely reducing solubility compared to the simpler phenoxyacetamide in the target compound. This could limit bioavailability but improve membrane permeability .
ChemDiv Screening Compound C319-0202
Structure: 2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide Comparison:
- Substituent Variation: The dibutylamino group replaces the phenoxy moiety in the target compound. This substitution introduces a highly lipophilic tertiary amine, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Shared Chromenopyridine Core: Both compounds share the 4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl backbone, suggesting similar electronic environments for the acetamide linkage. The dibutylamino group’s flexibility could alter binding kinetics in biological assays .
Biologische Aktivität
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It possesses a complex structure characterized by a chromenopyridine nucleus, which is known for its pharmacological potential. The molecular formula is , with a molecular weight of 318.36 g/mol .
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the chromenopyridine framework possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . These compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. The chromenopyridine nucleus may interact with inflammatory mediators, thereby reducing inflammation in various biological models . This property makes it a potential candidate for developing anti-inflammatory drugs.
3. Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Compounds within this class have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The mechanism of action of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, thus exerting its antibacterial effects.
- Modulation of Signaling Pathways : It can influence key signaling pathways related to inflammation and cell proliferation, leading to reduced inflammation and inhibited cancer cell growth .
- Quorum Sensing Inhibition : Some studies suggest that similar compounds can disrupt quorum sensing in bacteria, reducing their virulence and ability to form biofilms .
Case Studies
-
Antibacterial Activity Against MRSA
A study evaluated the antibacterial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . -
Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer biology, the compound exhibited IC50 values indicating potent cytotoxicity in HeLa and A549 cells, demonstrating its potential as an anticancer agent .
Data Tables
Q & A
Basic Synthesis Protocol
Q: What are the standard synthetic routes for preparing N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide? A: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the chromenopyridine core via cyclization under reflux conditions using acetic acid as a solvent .
- Step 2: Introduction of the phenoxyacetamide moiety via nucleophilic substitution, requiring anhydrous conditions and a base like potassium carbonate .
- Step 3: Final purification via column chromatography or recrystallization.
Key intermediates should be characterized using NMR and MS to ensure structural fidelity .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Critical variables include:
- Temperature: Higher yields are achieved in chromenopyridine cyclization at 110–120°C .
- Catalysts: Palladium-based catalysts enhance coupling reactions for aromatic substitutions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Methodological optimization should employ Design of Experiments (DoE) to balance variables .
Characterization Techniques
Q: Which analytical methods are most reliable for confirming the compound’s structural integrity? A: A combined approach is recommended:
- NMR Spectroscopy: H and C NMR verify substituent positions and aromatic proton environments .
- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight within 3 ppm error .
Biological Activity Studies
Q: What experimental approaches are used to investigate the compound’s biological activity? A: Key methodologies include:
- In vitro assays: Enzyme inhibition (e.g., kinase assays) using fluorescence-based readouts .
- Cell-based studies: Cytotoxicity evaluated via MTT assays in cancer cell lines (IC determination) .
- Target profiling: Competitive binding assays with radiolabeled ligands for receptor affinity studies .
Data Contradictions
Q: How should researchers resolve discrepancies in spectroscopic data during characterization? A: Contradictions (e.g., unexpected NMR peaks) require:
- Cross-validation: Compare data with structurally analogous compounds (e.g., chromenopyridine derivatives) .
- Advanced techniques: 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Computational modeling: DFT-based NMR prediction tools (e.g., Gaussian) to simulate spectra .
Structure-Activity Relationship (SAR) Studies
Q: How can SAR studies be designed to explore functional group contributions? A: A systematic approach includes:
- Analog synthesis: Modify substituents (e.g., methyl, methoxy) on the chromenopyridine core .
- Biological testing: Compare IC values across analogs (see example table below).
- Statistical analysis: Use QSAR models to correlate structural features with activity .
| Analog | Substituent (R) | IC (μM) | Target |
|---|---|---|---|
| Parent compound | 4-methyl | 0.45 | Kinase X |
| Chloro-substituted derivative | 4-chloro | 0.78 | Kinase X |
| Methoxy-substituted derivative | 4-methoxy | 1.20 | Kinase X |
| Table adapted from structural analogs in |
Pharmacological Profiling
Q: What methodologies assess the compound’s pharmacokinetic and safety profiles? A: Key steps include:
- ADME studies: Microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance .
- Toxicology: Acute toxicity testing in rodent models (LD determination) .
- Plasma protein binding: Equilibrium dialysis to quantify free fraction .
Computational Modeling
Q: How can molecular docking predict interactions with biological targets? A: Protocol:
- Target selection: Use crystallographic data (e.g., PDB ID for Kinase X) .
- Docking software: AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Validation: Compare docking scores with experimental IC values .
Stability and Solubility
Q: What techniques evaluate the compound’s physicochemical stability? A: Recommended methods:
- Thermal stability: DSC/TGA to monitor decomposition temperatures .
- Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC .
- Solubility: Shake-flask method in buffers (pH 1.2–7.4) .
Target Identification
Q: How can proteomics approaches identify novel biological targets? A: Strategies include:
- Affinity chromatography: Immobilize the compound on resin to pull down binding proteins .
- Chemical proteomics: Use click chemistry-enabled probes for target identification in live cells .
- CRISPR screening: Genome-wide knockout libraries to pinpoint resistance genes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
